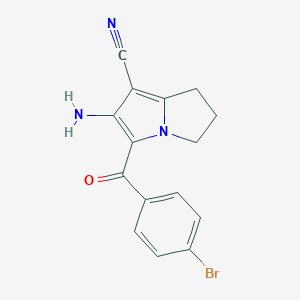![molecular formula C11H10N4OS B421465 13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B421465.png)
13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL-393965 is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Mechanism of Action
Target of Action
The primary target of 9-(dimethylamino)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often associated with cancer progression when overexpressed .
Mode of Action
This compound acts as an inhibitor of EZH2 . By binding to the EZH2 enzyme, it prevents the enzyme from adding methyl groups to histones, a process known as methylation. This methylation can lead to the repression of tumor suppressor genes, thus promoting cancer growth. By inhibiting EZH2, the compound can potentially prevent this gene repression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. By inhibiting this process, the compound can alter the expression of genes involved in cell proliferation and survival, potentially slowing down or stopping the growth of cancer cells .
Result of Action
The compound has shown antitumor activity against various cancer cell lines . For instance, it has demonstrated remarkable activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-393965 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of a substituted benzene derivative with a halogenating agent to introduce halogen atoms into the aromatic ring. This is followed by a series of nucleophilic substitution reactions to introduce other functional groups, such as hydroxyl or amino groups, into the molecule. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of CL-393965 is scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
CL-393965 undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the molecule are replaced by other nucleophiles such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Conditions: Reactions are typically carried out in solvents like ethanol or dichloromethane, under controlled temperatures ranging from -10°C to 100°C
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CL-393965 can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
CL-393965 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Comparison with Similar Compounds
CL-393965 can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include:
CL-20: Known for its high energy content and use in explosives.
CL-394000: Another synthetic compound with similar functional groups but different reactivity and applications.
CL-395000: Used in medicinal chemistry for its potential therapeutic effects .
The uniqueness of CL-393965 lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-15(2)6-3-4-12-11-7(6)8-9(17-11)10(16)14-5-13-8/h3-5H,1-2H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEYHEBYOUWRQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C3=C(C(=O)NC=N3)SC2=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
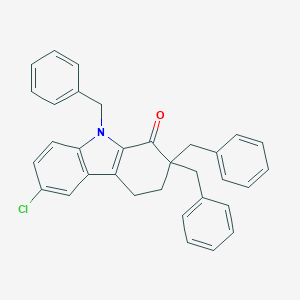
![2-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-1-(4-nitrophenyl)propane-1,3-diol](/img/structure/B421383.png)
![1-Phenyl-1,4,5,10-tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B421384.png)
![N'-[(6-methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylene]benzohydrazide](/img/structure/B421385.png)
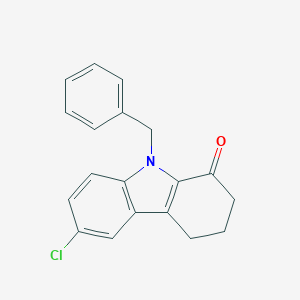
![6-methyl-9-[(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421389.png)
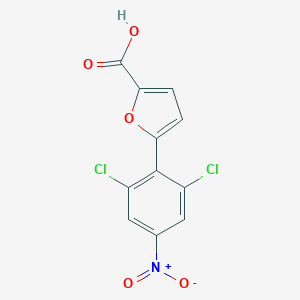
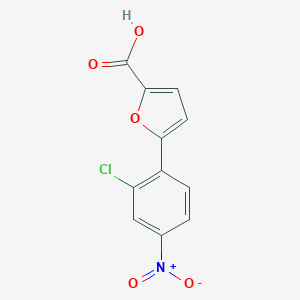
![6-[2-[(3,4-Dimethoxyphenyl)methylideneamino]phenoxy]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B421392.png)
![1-(4-Methoxyphenyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid dimethyl ester](/img/structure/B421395.png)
![3-(1-Pyrrolidinyl)-5,10-dihydro-5,10-propanopyridazino[3,4-b]quinoxaline](/img/structure/B421396.png)
![6-[2-(benzylideneamino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B421398.png)
![[5-(4-Amino-phenyl)-furan-2-yl]-methanol](/img/structure/B421401.png)
